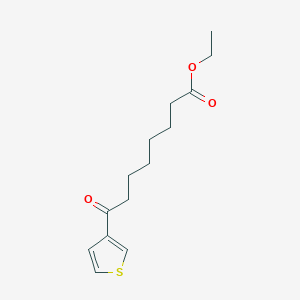

Ethyl 8-oxo-8-(3-thienyl)octanoate

Description

Contextual Significance of β-Keto Esters and Thiophene (B33073) Derivatives in Synthetic Methodologies

β-Keto esters are highly versatile intermediates in organic synthesis. Their structure, which includes both a ketone and an ester group with the ketone at the β-position relative to the ester, allows for a wide range of chemical transformations. fiveable.me The presence of these two functional groups enhances their reactivity, particularly in the formation of enolates when treated with a base. fiveable.me These enolates are potent nucleophiles, participating in crucial carbon-carbon bond-forming reactions such as aldol (B89426) and Claisen condensations, which are fundamental for constructing complex molecular skeletons. fiveable.menih.gov The adaptability of β-keto esters makes them essential building blocks in the synthesis of a diverse array of organic molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net

Thiophene and its derivatives are another cornerstone of modern medicinal and organic chemistry. nih.goveprajournals.com As a five-membered aromatic heterocycle containing a sulfur atom, thiophene is considered a "privileged pharmacophore," meaning it is a molecular scaffold frequently found in bioactive compounds. nih.govrsc.org Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.goveprajournals.compharmaguideline.comnih.gov Their ability to mimic the benzene (B151609) ring in biological systems while possessing distinct electronic and steric properties makes them attractive for drug design and development. eprajournals.com The incorporation of a thiophene moiety into a molecule can significantly influence its biological activity and pharmacokinetic profile. nih.gov

Rationale for Comprehensive Investigation of Ethyl 8-oxo-8-(3-thienyl)octanoate

The combination of a β-keto ester and a thiophene ring within the single molecule of this compound provides a strong rationale for its detailed investigation. This unique structural amalgamation suggests its potential as a versatile building block for synthesizing more complex molecules with potential biological significance. The reactivity of the β-keto ester portion allows for various chemical modifications, while the thiophene ring introduces the possibility of biological activity.

Researchers are drawn to this compound to explore its synthetic utility and to understand how the interplay between the two functional groups influences its chemical behavior. Investigations into its reactions, such as oxidation, reduction, and substitution, provide valuable insights into its chemical properties. Furthermore, the potential for this compound to serve as a precursor to novel therapeutic agents is a significant driver of research.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research on this compound is multifaceted, with several key objectives. A primary focus is on its synthesis and the development of efficient and scalable synthetic routes. This includes exploring different starting materials and reaction conditions to optimize the yield and purity of the final product. chemicalbook.comgoogle.com

Another major area of research involves the characterization of the compound's chemical reactivity. This includes studying its behavior in various chemical reactions to understand its potential as a synthetic intermediate. For instance, the thiophene ring can undergo electrophilic substitution reactions, while the keto and ester groups can be targeted for reduction or other transformations.

Furthermore, a significant portion of the research is dedicated to evaluating the biological activities of this compound and its derivatives. This often involves in vitro studies to assess its potential antimicrobial and anti-inflammatory properties. The overarching goal of this research is to unlock the full potential of this compound as a valuable tool in both organic synthesis and medicinal chemistry.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃S |

| Molecular Weight | 278.36 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been approached through various methods. A common strategy involves the reaction of a thiophene-containing precursor with a derivative of octanoic acid.

One reported synthesis involves the coupling of monoethyl suberate (B1241622) with a thienyl-containing precursor. Another method describes the reaction of 3-thiopheneacetic acid with ethyl 8-bromo-8-oxooctanoate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide. The synthesis of the key intermediate, ethyl 8-bromooctanoate, can be achieved by the esterification of 8-bromooctanoic acid. chemicalbook.com This acid, in turn, can be prepared from 1,6-dibromohexane (B150918) and diethyl malonate through a series of reactions including substitution, hydrolysis, and decarboxylation. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 8-oxo-8-thiophen-3-yloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3S/c1-2-17-14(16)8-6-4-3-5-7-13(15)12-9-10-18-11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYZWDXKWIXVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641869 | |

| Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-78-3 | |

| Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 8 Oxo 8 3 Thienyl Octanoate

Retrosynthetic Analysis of Ethyl 8-oxo-8-(3-thienyl)octanoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Disconnection Strategies Employing Thiophene (B33073) and Octanoate (B1194180) Building Blocks

The structure of this compound presents several logical points for disconnection. The most prominent strategies involve severing the molecule into a thiophene-containing unit and an octanoate-derived chain.

C-C Bond Disconnection: A primary disconnection can be made at the carbon-carbon bond between the thiophene ring and the adjacent carbonyl group. This bond is retrosynthetically equivalent to a Friedel-Crafts acylation reaction. This strategy simplifies the molecule into a thiophene precursor and an eight-carbon acylating agent.

C-O Bond Disconnection: Another viable disconnection is at the ester linkage. This approach, corresponding to an esterification reaction, breaks the molecule down into 8-oxo-8-(3-thienyl)octanoic acid and ethanol (B145695). This strategy is often employed in the final step of the synthesis.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, several key precursors and intermediates can be identified. These molecules serve as the building blocks for the synthesis of this compound.

| Compound Name | Role | Structure |

| Thiophene | Precursor | ⌬S |

| Suberic acid monoethyl ester | Precursor | HOOC(CH₂)₆COOEt |

| Suberic acid monoethyl ester chloride | Precursor | ClOC(CH₂)₆COOEt |

| 8-Oxo-8-(3-thienyl)octanoic acid | Intermediate | ⌬S-CO-(CH₂)₆-COOH |

| Ethanol | Precursor | CH₃CH₂OH |

Classical Synthetic Approaches

The synthesis of this compound can be achieved through a sequence of well-established organic reactions. These methods focus on the formation of the ester and ketone functionalities, as well as the integration of the thiophene ring.

Esterification Reactions for Octanoate Moiety Formation

The final step in the synthesis of this compound is typically the formation of the ethyl ester. This is commonly achieved through Fischer esterification of the corresponding carboxylic acid intermediate, 8-oxo-8-(3-thienyl)octanoic acid.

The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by using an excess of the alcohol or by removing water as it is formed.

| Reaction | Catalyst | Solvent | Typical Conditions |

| Fischer Esterification | H₂SO₄, HCl, p-TsOH | Ethanol (reagent and solvent) | Reflux |

Ketone Formation via Acylation or Oxidation Pathways

The formation of the ketone linkage between the thiophene ring and the octanoate chain is a crucial step. The most common method for this transformation is the Friedel-Crafts acylation of thiophene. asianpubs.org This electrophilic aromatic substitution reaction involves the reaction of thiophene with an acylating agent in the presence of a Lewis acid catalyst. google.comresearchgate.net

For the synthesis of this compound, a suitable acylating agent would be the acid chloride derived from monoethyl suberate (B1241622) (suberic acid monoethyl ester chloride). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene (B124822). Common Lewis acid catalysts include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂). asianpubs.orggoogle.com It is important to note that the acylation of thiophene can lead to a mixture of 2- and 3-substituted products, with the 2-substituted isomer often being the major product. Therefore, separation of the desired 3-isomer may be necessary.

| Lewis Acid Catalyst | Typical Solvent | Notes |

| Aluminum chloride (AlCl₃) | Dichloromethane, Nitrobenzene | Highly reactive, may require careful temperature control. |

| Tin(IV) chloride (SnCl₄) | Dichloromethane | Milder than AlCl₃, can offer better selectivity. |

| Zinc chloride (ZnCl₂) | A milder Lewis acid, sometimes used for sensitive substrates. google.com | |

| Zeolites | Solvent-free or various | Can act as solid acid catalysts, offering potential for easier work-up and catalyst recycling. researchgate.net |

Coupling Reactions for Thiophene Integration

While Friedel-Crafts acylation is a direct method for integrating the thiophene ring, modern cross-coupling reactions offer alternative, albeit potentially more complex, pathways. Reactions such as Suzuki or Stille couplings could theoretically be employed.

For instance, a Suzuki coupling could involve the reaction of 3-thienylboronic acid with a derivative of ethyl 8-oxooctanoate bearing a suitable leaving group (e.g., a halide) at the 8-position, catalyzed by a palladium complex. Similarly, a Stille coupling could utilize a 3-stannylthiophene derivative. These methods are powerful for C-C bond formation but may require the synthesis of more complex precursors compared to the Friedel-Crafts approach.

Modern and Advanced Synthetic Strategies

Contemporary approaches to synthesizing ketones like this compound are dominated by transition-metal-catalyzed reactions. These methods offer unparalleled efficiency and selectivity, allowing for the construction of the target molecule from readily available precursors under mild conditions. Key strategies include organometallic cross-coupling reactions, direct C-H functionalization, and pathways designed for optimal chemo- and regioselectivity.

Organometallic cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of a carbon-carbon bond between two distinct organic fragments, typically an organometallic reagent and an organic halide or pseudohalide. For the synthesis of this compound, this would involve coupling a 3-thienyl metallic species with an 8-carbon acyl electrophile that already contains the ethyl ester moiety.

Palladium catalysis is the most prominent and versatile tool for cross-coupling reactions due to its high efficiency and broad functional group compatibility. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. In the context of ketone synthesis, this is often achieved through the acylative Suzuki coupling, which pairs an acyl chloride with a boronic acid. nih.govmdpi.com The synthesis of the target compound could be envisioned by coupling 3-thienylboronic acid with an appropriate acyl chloride, such as ethyl 8-(chloroformyl)heptanoate . This reaction typically proceeds under anhydrous conditions in the presence of a palladium catalyst and a base. nih.govnsf.gov The use of pre-functionalized starting materials ensures complete regioselectivity, forming the desired 3-substituted thiophene isomer. tandfonline.comnih.gov

Table 1: Typical Conditions for Acylative Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Cs₂CO₃ | Toluene | 50 - 110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 80 - 100 |

| Pd/C (heterogeneous) | None | K₂CO₃ | Toluene/Water | 60 - 80 |

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction that specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While it is a premier method for synthesizing alkynyl-substituted compounds, it is not directly applicable to the one-step synthesis of ketones like this compound. Its use would require a multi-step sequence involving the subsequent hydration of an alkyne, which falls outside the scope of a direct coupling strategy.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is highly regarded for its broad scope and high functional group tolerance. organic-chemistry.orgnih.gov The synthesis of the target molecule would involve the preparation of a 3-thienylzinc halide (from 3-bromothiophene or 3-iodothiophene) followed by its palladium-catalyzed coupling with ethyl 8-(chloroformyl)heptanoate .

A highly effective variant for ketone synthesis is the Fukuyama coupling , which specifically couples an organozinc reagent with a thioester. wikipedia.orgorganic-chemistry.org This method is exceptionally mild and chemoselective, tolerating sensitive functional groups like esters, ketones, and aldehydes within the substrates. jk-sci.comresearchgate.net A plausible Fukuyama route would involve reacting a 3-thienylzinc halide with S-ethyl 8-ethoxy-8-oxooctanethioate .

Table 2: Typical Conditions for Acylative Negishi/Fukuyama Coupling

| Catalyst | Ligand (if needed) | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | THF | 25 - 60 |

| Pd₂(dba)₃ | PPh₃ or XPhos | DMF or Toluene | 25 - 80 |

| Ni(acac)₂ | None | THF | 25 - 60 |

Copper-catalyzed cross-coupling reactions, while historically important (e.g., Ullmann condensation), are also used in modern synthesis, often as a co-catalyst with palladium or for specific transformations. nih.gov While less common than palladium for the direct acylation of heteroaromatics, copper-based systems can facilitate the formation of C-C bonds and are an area of ongoing research due to the lower cost and toxicity of copper compared to palladium. A potential, though less conventional, pathway could involve the coupling of a 3-thienyl organocuprate reagent with the appropriate acyl chloride.

Beyond palladium and copper, other transition metals are effective catalysts for cross-coupling reactions.

Nickel Catalysis: Nickel catalysts are often used for Negishi couplings and can be a more economical alternative to palladium. wikipedia.orgwikipedia.org They are effective in coupling organozinc reagents with acyl chlorides and show excellent reactivity. organic-chemistry.org

Iron Catalysis: Iron is an emerging metal for cross-coupling due to its low cost, low toxicity, and unique reactivity. mdpi.com While iron-catalyzed acyl cross-couplings are less developed than palladium-based systems, research into iron-catalyzed C-H activation and coupling of thiophenes suggests future potential for this application. researchgate.netmorressier.com

Direct C-H functionalization (or direct arylation/acylation) is a highly desirable and atom-economical strategy that avoids the pre-functionalization of the aromatic ring (e.g., conversion to a boronic acid or organozinc reagent). acs.org This approach involves the direct reaction of a C-H bond in the thiophene ring with an electrophilic partner. A hypothetical route to this compound would be the direct palladium-catalyzed acylation of thiophene with ethyl 8-(chloroformyl)heptanoate .

A significant challenge in this approach is controlling the regioselectivity. The C-H bonds at the 2- and 5-positions of thiophene are electronically more activated and sterically more accessible than those at the 3- and 4-positions. stackexchange.comgoogle.com Consequently, traditional electrophilic reactions and many C-H activation methods overwhelmingly favor substitution at the 2-position. google.com Achieving C-3 selectivity requires specialized catalyst-ligand systems or the use of a directing group to guide the catalyst to the desired position, a field of active research. mdpi.comresearchgate.net

The successful synthesis of this compound hinges on achieving both chemoselectivity and regioselectivity.

Regioselectivity: This refers to the control of the position of the acylation on the thiophene ring. As mentioned, classical methods like Friedel-Crafts acylation are non-selective or favor the 2-position. stackexchange.com Modern organometallic cross-coupling reactions (Suzuki, Negishi) provide an elegant solution to this problem by using a pre-functionalized starting material, such as 3-thienylboronic acid or 3-bromothiophene . In these cases, the position of the C-C bond formation is unequivocally defined by the position of the boron or halogen atom, guaranteeing the formation of the 3-acyl isomer. mdpi.com This pre-determined regiochemistry is a primary advantage of these advanced methods.

Chemoselectivity: This refers to the ability of a reaction to proceed at one functional group in the presence of others. The target molecule contains both a ketone and an ethyl ester. The organozinc reagents used in Negishi and Fukuyama couplings are known for their moderate reactivity, which makes them highly chemoselective. nsf.govwikipedia.org They will readily react with a highly reactive thioester or acyl chloride electrophile in the presence of a palladium catalyst but will not attack the less reactive ethyl ester group on the other end of the molecule. This high degree of selectivity prevents side reactions, such as the formation of tertiary alcohols, which can be a problem with more reactive organometallics like Grignard reagents.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, particularly in the context of the Friedel-Crafts acylation reaction, a key step in its probable synthetic route. This reaction typically involves the acylation of thiophene with an appropriate acylating agent derived from octanoic acid.

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can lead to improved reaction yields, higher purity of the product, and enhanced safety, especially when dealing with highly reactive or hazardous reagents. For the synthesis of aryl ketones, flow systems can significantly improve reaction efficiencies.

A plausible flow-based synthesis of this compound would involve the reaction of 3-lithiothiophene with ethyl 8-chloro-8-oxooctanoate in a microreactor. The precise control of stoichiometry and rapid mixing achievable in a flow system would be beneficial for managing the reactivity of the organolithium reagent and minimizing side reactions.

Table 1: Comparison of Batch vs. Flow Chemistry for Friedel-Crafts Acylation

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-controlled | Enhanced due to short diffusion distances |

| Safety | Potential for thermal runaway with exothermic reactions | Improved safety, smaller reaction volumes at any given time |

| Scalability | Often requires re-optimization | "Scale-out" by running multiple reactors in parallel |

| Reaction Time | Can be lengthy | Often significantly shorter |

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical synthesis for the production of this compound and its precursors. Enzymes operate under mild conditions and can offer exquisite chemo-, regio-, and stereoselectivity.

The ethyl ester moiety of the target molecule can be synthesized using lipase-catalyzed esterification or transesterification. Lipases are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous environments, they can effectively catalyze the formation of ester bonds.

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, could be employed. mdpi.com This could be achieved through two primary routes:

Esterification: The direct reaction of 8-oxo-8-(3-thienyl)octanoic acid with ethanol.

Transesterification (Alcoholysis): The reaction of a different ester of 8-oxo-8-(3-thienyl)octanoic acid (e.g., the methyl ester) with ethanol.

These enzymatic reactions are typically performed in organic solvents to minimize water content and shift the equilibrium towards ester formation. nih.gov The use of ultrasound has also been shown to accelerate lipase-catalyzed ester synthesis. tandfonline.com

Table 2: Lipases Used in Ester Synthesis

| Lipase Source | Common Name/Form | Optimal Temperature (°C) |

| Candida antarctica | Novozym® 435 (immobilized) | 40-60 |

| Rhizomucor miehei | Lipozyme RM IM (immobilized) | 30-50 |

| Thermomyces lanuginosus | Lipolase® | 30-40 |

The ketone group in this compound can be a target for bioreduction to produce chiral alcohols, which are valuable intermediates in organic synthesis. While this is a transformation of the target molecule rather than its direct synthesis, the principles are relevant for creating related compounds. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. nih.govwikipedia.org

The enzymatic reduction of aryl ketones is a well-established process. researchgate.net A variety of microorganisms or isolated enzymes can be used for this purpose. The reaction requires a cofactor, typically NADPH, which is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose. The presence of a phenyl group or other aromatic ring, such as thiophene, adjacent to the carbonyl group can be a key factor in achieving high enantioselectivity in these reductions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly methods for synthesizing chemical compounds.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the Friedel-Crafts acylation step in the synthesis of this compound, several greener alternatives to traditional chlorinated solvents have been explored.

Solvent-free Friedel-Crafts acylation can be achieved using solid acid catalysts or by performing the reaction under microwave irradiation. organic-chemistry.org For example, zinc powder has been used as a reusable catalyst for the acylation of aromatic compounds under solvent-free conditions, offering an environmentally benign approach. organic-chemistry.org Zeolite catalysts have also been employed for the solvent-free acylation of thiophene with acetic anhydride (B1165640), demonstrating high activity and selectivity. researchgate.net

While Friedel-Crafts reactions are typically sensitive to water, research into performing these reactions in aqueous media is ongoing, although it remains a significant challenge.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

The Friedel-Crafts acylation, a likely key step in the synthesis of this compound, traditionally has a poor atom economy. When using an acyl chloride and a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), a large amount of waste is generated.

Reaction: Thiophene + Ethyl 8-chloro-8-oxooctanoate + AlCl₃ → this compound + HCl + AlCl₃(complex)

In this process, the AlCl₃ is consumed in a stoichiometric amount as it complexes with the product ketone and is then hydrolyzed during workup, generating significant aluminum-containing waste.

Renewable Feedstock Utilization

The growing emphasis on green chemistry has spurred research into the use of renewable feedstocks for the synthesis of valuable chemical compounds. For this compound, both the octanoate and the thienyl moieties can potentially be derived from bio-based sources.

The ethyl octanoate portion of the molecule can be sourced from renewable lipid feedstocks. Natural fats and oils are abundant sources of fatty acids, including octanoic acid. Through processes like transesterification of triglycerides from plant oils, ethyl octanoate can be produced. This approach aligns with the principles of sustainability by utilizing readily available and renewable biological materials.

The thiophene ring, traditionally derived from fossil fuels, is also being explored from renewable perspectives. Research has demonstrated the synthesis of bio-based thiophenes from biopolymers like cellulose royalsocietypublishing.org. For instance, the bio-based platform 5-(methylthio)thiophene (5-MTT) can be produced through the tandem thionation of levulinic acid, which is a derivative of cellulose royalsocietypublishing.org. While not a direct precursor to the 3-substituted thiophene needed for the target molecule, these advancements showcase the feasibility of producing thiophene derivatives from biomass, offering a potential green alternative to petrochemical routes. The Friedel-Crafts acylation, a key reaction in this synthesis, has been successfully applied to bio-based furan compounds with long-chain fatty acid derivatives, indicating the compatibility of this reaction type with renewable precursors osti.gov.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, while minimizing costs and environmental impact. The primary synthetic route to this compound and related thienyl ketones is the Friedel-Crafts acylation of thiophene with a suitable acylating agent, such as the corresponding acyl chloride or anhydride derived from ethyl octanoate. The following sections detail the optimization of key parameters in this reaction.

The choice of catalyst and its loading are critical factors in Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, their use in stoichiometric amounts and the generation of toxic waste have led to the exploration of more sustainable alternatives .

Solid-acid catalysts, such as zeolites (Hβ, HZSM-5, NKC-9), have shown excellent activity in the acylation of thiophene, with the advantage of being recoverable and reusable researchgate.net. Studies on the acylation of thiophene with acetic anhydride have demonstrated that Hβ zeolite can achieve a thiophene conversion of nearly 99% . Another novel zeolite, C25, has also been reported as a highly efficient catalyst, achieving up to 99.0% conversion of thiophene researchgate.net.

Zinc halides, particularly zinc chloride (ZnCl₂), have been identified as effective catalysts that can be used in smaller, catalytic amounts (less than one mole per mole of acylating agent), which overcomes a major drawback of traditional Friedel-Crafts catalysts google.com. Other Lewis acids like SnO₂ nanosheets have also been employed, demonstrating remarkable catalytic activity and regioselectivity in the acylation of thiophene acs.org. More recent research has also explored the use of alkyl Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), which can mediate the reaction under non-acidic conditions asianpubs.org.

The effect of ligands is a well-established principle in optimizing metal-catalyzed reactions. In the context of thiophene chemistry, bulky, electron-rich phosphine-based ligands have been shown to significantly enhance the efficiency of palladium-catalyzed cross-coupling reactions, allowing for lower catalyst loading and shorter reaction times nih.gov. While the direct influence of ligands on the Friedel-Crafts acylation of thiophene is less documented in the provided search results, their importance in other catalytic transformations involving thiophenes suggests that ligand-modified catalysts could offer a promising avenue for further optimization of the synthesis of this compound.

| Catalyst | Catalyst Type | Key Findings | Reference |

|---|---|---|---|

| Hβ Zeolite | Solid Acid | Excellent activity with nearly 99% conversion of thiophene. Recoverable and reusable. | |

| C25 Zeolite | Solid Acid | High reactive activity, achieving up to 99.0% conversion of thiophene in 2 hours with modification. | researchgate.net |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Effective in small, catalytic amounts (less than 1 mole per mole of acylating agent). | google.com |

| SnO₂ Nanosheets | Solid Lewis Acid | Remarkable catalytic activity with excellent regioselectivity for 2-acylated products. | acs.org |

| Ethylaluminum Dichloride (EtAlCl₂) | Alkyl Lewis Acid | Allows for acylation in a non-acidic medium with moderate to good yields. | asianpubs.org |

Temperature and reaction time are critical parameters that significantly influence the rate and outcome of the synthesis. Optimization of these factors is essential for achieving high conversion and yield while avoiding side reactions. Most acylation reactions of thiophene are conducted under atmospheric pressure.

Studies on the acylation of thiophene have shown a strong correlation between temperature and reaction rate. For instance, when using an Hβ catalyst, increasing the temperature from 313 K to 353 K drastically reduced the time required for complete conversion of thiophene from over 4 hours to just 30 minutes . However, temperatures exceeding 353 K can lead to the volatilization of thiophene, potentially reducing the yield . Another study using a C25 zeolite catalyst found optimal conditions to be 80°C for 5 hours, which could be shortened to 2 hours upon catalyst modification researchgate.net.

The use of zinc halide catalysts allows for a broader range of operating temperatures, typically between 30°C and 150°C, with reaction times varying from 1 to 10 hours depending on the specific reactants google.com. In some cases, an initial exothermic reaction can rapidly increase the temperature google.com. Research on Friedel-Crafts acetylation has also shown that a significant increase in reactivity can be achieved by raising the temperature to the boiling point of the solvent, without affecting the selectivity researchgate.net. For SnO₂ nanosheet-catalyzed acylation, a prime temperature of 50 °C was identified for achieving the major yield of the aromatic ketone acs.org.

| Catalyst System | Optimal Temperature | Optimal Reaction Time | Key Observations | Reference |

|---|---|---|---|---|

| Hβ Zeolite | 353 K (80°C) | 30 minutes | Total conversion of thiophene achieved. Higher temperatures may cause reactant volatilization. | |

| C25 Zeolite | 80°C | 5 hours (2 hours with modified catalyst) | High conversion of thiophene (96.3% to 99.0%). | researchgate.net |

| Zinc Halides | 30°C - 150°C | 1 - 10 hours | Temperature and time depend on the specific acylating agent and heterocyclic compound used. | google.com |

| SnO₂ Nanosheets | 50°C | 40 - 70 minutes | Good to high yields (78–92%) of corresponding aromatic ketones. | acs.org |

Following the synthesis, purification of this compound is a critical step to remove unreacted starting materials, catalyst residues, and by-products to achieve the desired purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Commonly employed purification techniques for compounds of this type include column chromatography and recrystallization. Column chromatography, using silica gel as the stationary phase and a mixture of solvents like hexane and ethyl acetate (B1210297) as the eluent, is a highly effective method for separating the desired product from closely related impurities researchgate.net. The efficiency of chromatographic purification is dependent on the selection of the appropriate solvent system to achieve good separation.

Recrystallization is another widely used technique for purifying solid products. This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, whereupon the pure product crystallizes out, leaving impurities dissolved in the solvent.

The work-up procedure prior to purification typically involves quenching the reaction, followed by extraction and washing steps. For instance, after a reaction catalyzed by SnO₂ nanosheets, the mixture can be diluted with a solvent like dichloromethane (DCM), and the solid catalyst can be removed by simple filtration acs.org. The organic phase is then typically washed with water and brine before being dried and concentrated to yield the crude product, which is then subjected to further purification.

Mechanistic Investigations of Reactions Involving Ethyl 8 Oxo 8 3 Thienyl Octanoate

Reaction Pathways of the Keto Functionality

The ketone group in Ethyl 8-oxo-8-(3-thienyl)octanoate is a primary site for chemical modification, susceptible to a range of reactions including nucleophilic additions, enolization, reduction, and oxidation.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by nucleophiles. openstax.orgbyjus.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol. openstax.orgbyjus.comlibretexts.orgyoutube.com The reactivity of the ketone is influenced by the electronic properties of the 3-thienyl group.

The general mechanism for nucleophilic addition to a ketone is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. openstax.orgbyjus.comlibretexts.orgyoutube.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a protic solvent or an added acid to give the final alcohol product.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reagent (R-MgX) | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Cyanide (CN⁻) | HCN, KCN | Cyanohydrin byjus.comlibretexts.org |

| Water (H₂O) | H₂O, H⁺ or OH⁻ catalyst | Gem-diol (Hydrate) libretexts.org |

| Alcohol (R'OH) | R'OH, H⁺ catalyst | Hemiacetal/Acetal byjus.comlibretexts.org |

Enolization and Aldol-Type Condensations

The presence of α-hydrogens on the carbon adjacent to the keto group (C7) allows for enolization, a process where the ketone exists in equilibrium with its enol or enolate form. vanderbilt.edu This enolate can then act as a nucleophile in aldol-type condensation reactions. libretexts.org

Under basic conditions, a base abstracts an α-hydrogen to form an enolate. This enolate can then attack the carbonyl carbon of another molecule, though in the case of this compound, an intramolecular reaction is more likely given the long carbon chain. An intramolecular aldol (B89426) condensation would involve the enolate formed at C7 attacking the ester carbonyl at C1. However, this would lead to the formation of a large, strained ring and is generally not favored. A more plausible scenario is a crossed aldol condensation if another aldehyde or ketone is introduced into the reaction mixture.

Alternatively, under acidic conditions, the carbonyl oxygen is protonated, making the α-hydrogens more acidic and facilitating the formation of an enol. masterorganicchemistry.com This enol can then react with an electrophile.

Given the structure, an intramolecular aldol condensation is a possibility, which would lead to the formation of a cyclic product. organicchemistrytutor.comyoutube.com The favorability of such a reaction depends on the stability of the resulting ring, with 5- and 6-membered rings being the most stable. organicchemistrytutor.com In this specific molecule, the distance between the enolizable protons and the ester carbonyl would need to be considered.

Reduction Mechanisms (e.g., Hydrogenation, Hydride Reductions)

The ketone functionality can be reduced to a secondary alcohol. This can be achieved through various methods, including catalytic hydrogenation and hydride reductions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). acs.orgyoutube.comresearchgate.net The mechanism involves the adsorption of both the hydrogen and the ketone onto the catalyst surface. The hydrogen atoms are then added across the carbonyl double bond in a syn-addition manner. youtube.com While effective, this method can also reduce other unsaturated functional groups that may be present. researchgate.net A study on the hydrogenation of ketones catalyzed by an iron-based catalyst proposed an outer-sphere mechanism involving a concerted hydrogen transfer to the substrate. alaska.edu

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions (H⁻) for the reduction of ketones. youtube.com The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the secondary alcohol. LiAlH₄ is a much stronger reducing agent than NaBH₄ and can also reduce the ester functionality, whereas NaBH₄ is generally selective for the ketone in the presence of an ester. The stereoselectivity of such reductions in β-keto esters can be influenced by the presence of certain reagents and has been a subject of study. nih.govyoutube.comwikipedia.org

Table 2: Common Reducing Agents and Conditions

| Reagent | Solvent | Typical Conditions | Product |

| H₂/Pd, Pt, or Ni | Ethanol (B145695), Ethyl Acetate (B1210297) | Room temperature to elevated temperatures and pressures | Secondary Alcohol |

| NaBH₄ | Methanol, Ethanol | 0 °C to room temperature | Secondary Alcohol |

| LiAlH₄ | Diethyl ether, THF | 0 °C to reflux, followed by aqueous workup | Diol (reduction of both ketone and ester) |

Oxidation Pathways of the Ketone

While ketones are generally resistant to oxidation compared to aldehydes, the α-methylene group (C7) adjacent to the carbonyl in this compound can be oxidized under specific conditions.

One notable reaction is the Riley oxidation , which utilizes selenium dioxide (SeO₂) to oxidize an α-methylene group to a carbonyl group, resulting in a 1,2-dicarbonyl compound. nrochemistry.comadichemistry.comdu.ac.inyoutube.comlibretexts.org The mechanism is thought to proceed through an enol intermediate which attacks the electrophilic selenium. nrochemistry.comadichemistry.com This is followed by a series of steps leading to the formation of the dicarbonyl product. nrochemistry.comadichemistry.comdu.ac.inyoutube.comlibretexts.org

The mechanism for the Riley oxidation of a ketone is generally accepted as:

Enolization: The ketone tautomerizes to its enol form.

Attack on SeO₂: The enol attacks the selenium dioxide.

Rearrangement and Elimination: A series of rearrangements and an elimination step, often involving a selenate (B1209512) ester intermediate, leads to the formation of the α-dicarbonyl compound.

Transformations of the Ester Group

The ethyl ester functionality of the molecule is also a site for chemical reactions, most notably hydrolysis.

Hydrolysis Mechanisms (Acidic and Basic)

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base, to yield a carboxylic acid and an alcohol. alaska.eduresearchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible process that follows a nucleophilic acyl substitution mechanism. researchgate.netyoutube.com

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. alaska.eduresearchgate.netyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. researchgate.netyoutube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, making it a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol molecule.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and give the final carboxylic acid product.

Studies on the acid-catalyzed hydrolysis of esters like ethyl acetate have been used to determine reaction kinetics.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process, also proceeding through a nucleophilic acyl substitution mechanism. alaska.edu

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as the nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group.

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step drives the reaction to completion.

Protonation (Workup): An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product.

The irreversibility of the final deprotonation step makes base-catalyzed hydrolysis a more common method for the complete cleavage of esters.

Amidation Reactions

Amidation involves the reaction of the ester moiety with ammonia (B1221849) or a primary or secondary amine to form a corresponding amide. This reaction, often termed aminolysis, proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.commasterorganicchemistry.com While possible, the reaction is generally less facile than with more reactive acylating agents like acyl chlorides because alkoxides are poorer leaving groups than halides. chemistrysteps.com

The mechanism involves two key steps:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This forms a zwitterionic tetrahedral intermediate, which can be stabilized by proton transfer. acs.orgresearchgate.net

Elimination: The tetrahedral intermediate collapses, expelling the ethoxy group as an alkoxide anion (EtO⁻). The pKa of an alcohol (around 16) is much lower than that of an amine (around 38), making the alkoxide a better leaving group than the amide anion. chemistrysteps.com A final deprotonation step by another amine molecule yields the neutral amide product and an ammonium (B1175870) salt.

Theoretical studies suggest that in non-aqueous solvents, the reaction may proceed through a neutral transition state where nucleophilic attack and proton transfer occur concurrently, possibly assisted by a second molecule of the amine or another proton shuttle. acs.org For β-keto esters, reactions with amines can sometimes lead to the formation of β-enamino esters, particularly under conditions that favor enol/enolate formation. organic-chemistry.org

Table 2: Reagents for Amidation of this compound

| Amine Type | Example Reagent | Mechanism Type | Potential Product |

|---|---|---|---|

| Ammonia | NH₃ | Nucleophilic Acyl Substitution | H₂N-C(=O)-(CH₂)₆-C(=O)-Thiophene |

| Primary Amine | R'NH₂ | Nucleophilic Acyl Substitution | R'HN-C(=O)-(CH₂)₆-C(=O)-Thiophene |

| Secondary Amine | R'R''NH | Nucleophilic Acyl Substitution | R'R''N-C(=O)-(CH₂)₆-C(=O)-Thiophene |

Claisen Condensation and Related Enolate Chemistry

This compound possesses two primary sites for deprotonation to form an enolate: the α-carbon to the ester (C2') and the α-carbon to the ketone (C7). The relative acidity of these protons is a key factor in its enolate chemistry. Generally, α-protons to a ketone (pKa ≈ 20) are more acidic than those α to an ester (pKa ≈ 24). orgoreview.com This suggests that under many conditions, enolate formation will preferentially occur at the C7 position.

Enolate Formation:

Kinetic vs. Thermodynamic Control: For the ketone function, which has non-equivalent α-protons at C7 and on the thienyl ring's acyl carbon, regioselective enolate formation is possible. jove.comlibretexts.org Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate by removing the more accessible, less-hindered proton at C7. lumenlearning.comyoutube.com In contrast, weaker bases at higher temperatures allow for equilibrium, leading to the more substituted, stable thermodynamic enolate.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base. byjus.comwikipedia.org For a self-condensation of this compound, one molecule would act as the nucleophile (via its ester enolate) and a second as the electrophile.

The mechanism proceeds as follows:

Enolate Formation: A strong base (typically an alkoxide like NaOEt to prevent transesterification) removes an α-proton from the ester group of one molecule, forming a nucleophilic enolate. jove.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule.

Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form a β-dicarbonyl product.

Deprotonation (Driving Force): The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups (pKa ≈ 11). orgoreview.com The alkoxide base deprotonates this position, forming a resonance-stabilized enolate. This final, essentially irreversible deprotonation drives the reaction equilibrium to completion, necessitating the use of a stoichiometric amount of base. wikipedia.org An acidic workup is required in the final step to reprotonate the product.

In the case of this compound, an intramolecular Claisen condensation (a Dieckmann condensation) is also a possibility, which would lead to the formation of a five- or six-membered ring if the chain were of appropriate length, though it is not favored for this specific structure. Intermolecular reactions, including cross-Claisen condensations with other esters, are more probable.

Reactivity of the Thiophene (B33073) Ring

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution (EAS). However, its reactivity and the regiochemical outcome are strongly influenced by substituents. The 3-acyl group in this compound is an electron-withdrawing group, which deactivates the thiophene ring towards EAS compared to unsubstituted thiophene.

In five-membered heterocycles like thiophene, substitution at the C2 and C5 positions is generally favored over C3 and C4. The 3-acyl group acts as a meta-director relative to its position. Therefore, electrophilic attack is directed away from the C2 and C4 positions, which are ortho and para to the deactivating group. The primary site for substitution is expected to be the C5 position, which is "meta-like" and also an α-position of the heterocycle. Some substitution may also occur at the C4 position.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Ethyl 8-(5-nitro-3-thienyl)-8-oxooctanoate |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | Ethyl 8-(5-bromo-3-thienyl)-8-oxooctanoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 8-oxo-8-(5-sulfo-3-thienyl)octanoate |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Ethyl 8-(5-acyl-3-thienyl)-8-oxooctanoate |

Lithiation and Other Organometallic Functionalizations of Thiophene

The reaction of organolithium reagents with substituted thiophenes is a powerful method for functionalization. The regioselectivity is determined by the acidity of the ring protons and the presence of directing groups. For unsubstituted thiophene, deprotonation occurs almost exclusively at the C2 position.

In this compound, two factors are at play:

The inherent higher acidity of the α-protons (C2 and C5).

The presence of the C3-carbonyl group, which can act as a directed metalation group (DMG). wikipedia.org A DMG coordinates the lithium reagent, directing deprotonation to an adjacent ortho position. uwindsor.ca

The carbonyl group at C3 would direct lithiation to the C2 and C4 positions. The C2 position is generally more acidic and less sterically hindered than the C4 position. Therefore, treatment with an organolithium reagent like n-butyllithium is expected to selectively deprotonate the C2 position. The resulting 2-lithio-3-thienyl derivative is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new substituent at the C2 position.

Table 4: Lithiation and Subsequent Functionalization

| Step 1: Reagent | Step 2: Electrophile (E⁺) | Intermediate | Final Product (at C2) |

|---|---|---|---|

| n-BuLi | CO₂ then H₃O⁺ | 2-Lithio-3-thienyl derivative | 3-(8-ethoxy-8-oxooctanoyl)thiophene-2-carboxylic acid |

| n-BuLi | RCHO then H₃O⁺ | 2-Lithio-3-thienyl derivative | Ethyl 8-(2-(hydroxy(R)methyl)-3-thienyl)-8-oxooctanoate |

| n-BuLi | I₂ | 2-Lithio-3-thienyl derivative | Ethyl 8-(2-iodo-3-thienyl)-8-oxooctanoate |

Ring-Opening and Cycloaddition Reactions Involving Thiophene

Cycloaddition Reactions: Due to its significant aromatic character, thiophene is a relatively unreactive diene in [4+2] Diels-Alder cycloadditions. researchgate.netnih.gov Reactions typically require harsh conditions such as high pressure or the use of highly reactive dienophiles. researchgate.net The presence of an electron-withdrawing group, like the acyl group in this compound, further reduces the electron density of the diene system, making it even less suitable for normal-electron-demand Diels-Alder reactions.

However, thiophene's reactivity as a diene can be enhanced by converting it to a thiophene S-oxide. The oxidation of the sulfur atom disrupts the ring's aromaticity. rsc.orgresearchgate.net Thiophene S-oxides are effective dienes that can react with various dienophiles. researchgate.nettandfonline.com The resulting cycloadducts can then undergo extrusion of sulfur monoxide (SO) upon heating or photolysis to yield substituted aromatic compounds. It is also possible for substituted thiophenes to act as dienophiles in inverse-electron-demand Diels-Alder reactions if partnered with a very electron-rich diene. researchgate.netrsc.org

Ring-Opening Reactions: The thiophene ring is generally stable, but ring-opening can be induced under specific conditions.

Photochemical Opening: Upon UV excitation, thiophene can undergo ring-opening through coupling to the electronic ground state from an excited state. rsc.orgacs.orgresearchgate.net This is often a deactivation pathway rather than a synthetically useful transformation.

Nucleophilic Attack: Highly activated thiophenes, such as 3,4-dinitrothiophene, can undergo ring-opening upon reaction with strong nucleophiles like secondary amines.

Transition Metal-Mediated Opening: Certain transition metal complexes can induce C-S bond cleavage, leading to ring-opened metallacyclic structures. acs.orgillinois.edu This is a key step in the industrial process of hydrodesulfurization.

For this compound, these reactions are not expected under standard laboratory conditions due to the stability of the thiophene ring.

Intermolecular and Intramolecular Reaction Dynamics

The reaction dynamics of this compound are characterized by the competition between intermolecular and intramolecular pathways, largely influenced by reaction conditions and the nature of the reagents.

Intermolecular Reactions:

Intermolecular reactions involve the interaction of the molecule with external reagents. The primary sites for these reactions are the thiophene ring and the ketone carbonyl group.

Electrophilic Aromatic Substitution: The 3-substituted thiophene ring is susceptible to electrophilic attack. Due to the electron-donating nature of the sulfur atom, thiophene is generally more reactive towards electrophiles than benzene (B151609). numberanalytics.compearson.com The position of substitution on the thiophene ring is directed by the existing acyl group. The carbonyl group is deactivating, making the positions adjacent to the sulfur atom (positions 2 and 5) the most probable sites for electrophilic attack. The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. numberanalytics.com

Nucleophilic Addition to the Carbonyl Group: The ketone carbonyl group is a prime target for nucleophiles. Reactions such as reduction with hydride reagents (e.g., NaBH₄) or addition of organometallic reagents (e.g., Grignard reagents) occur via nucleophilic attack on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Oxidation and Reduction: The thiophene ring is relatively stable to mild oxidizing agents. pharmaguideline.com However, the ketone can be reduced to a secondary alcohol. youtube.com Stronger oxidizing agents can lead to the oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or a sulfone. wikipedia.org

Intramolecular Reactions:

The long aliphatic chain in this compound provides the possibility for intramolecular reactions, particularly cyclization.

Intramolecular Cyclization: Under specific conditions, such as treatment with a strong acid or base, the molecule could potentially undergo intramolecular cyclization. For instance, an intramolecular aldol-type condensation could be envisioned, where an enolate formed at the α-carbon to the ester carbonyl attacks the ketone carbonyl. However, the formation of a large ring system would be entropically disfavored. A more plausible intramolecular reaction would be a Friedel-Crafts-type acylation, where the acyl group at the end of the chain attacks the electron-rich thiophene ring, leading to the formation of a fused ring system. The feasibility of such a reaction would depend on the flexibility of the octanoate (B1194180) chain and the activation of the acyl group.

| Reaction Type | Reagent/Condition | Primary Site of Interaction | Expected Product Type |

| Electrophilic Bromination | Br₂/FeBr₃ | Thiophene Ring (C-2 or C-5) | Bromo-substituted thienyl derivative |

| Nucleophilic Reduction | NaBH₄ | Ketone Carbonyl | Secondary Alcohol |

| Grignard Reaction | RMgX | Ketone Carbonyl | Tertiary Alcohol |

| Intramolecular Acylation | Lewis Acid (e.g., AlCl₃) | Thiophene Ring and Ester Carbonyl | Fused-ring bicyclic ketone |

Structural Elucidation and Advanced Spectroscopic Analysis of Ethyl 8 Oxo 8 3 Thienyl Octanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 8-oxo-8-(3-thienyl)octanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the ethyl ester group, the aliphatic octanoate (B1194180) chain, and the 3-thienyl moiety. The protons on the thiophene (B33073) ring are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling constants being characteristic of the 3-substituted pattern. The methylene (B1212753) group adjacent to the ketone (α-keto methylene) is expected to be deshielded and appear around δ 2.9 ppm. The methylene group of the ethyl ester (–OCH₂CH₃) will also be deshielded, resonating around δ 4.1 ppm as a quartet due to coupling with the adjacent methyl group. The remaining methylene groups of the octanoate chain will appear as a complex multiplet in the aliphatic region (δ 1.2-1.8 ppm), while the terminal methyl group of the ethyl ester will be a triplet around δ 1.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | dd | 1H | H-2' (Thienyl) |

| ~7.70 | dd | 1H | H-5' (Thienyl) |

| ~7.30 | dd | 1H | H-4' (Thienyl) |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.95 | t | 2H | -CH₂CO- (C7) |

| 2.30 | t | 2H | -CH₂COO- (C2) |

| 1.70 | m | 2H | -CH₂- (C6) |

| 1.62 | m | 2H | -CH₂- (C3) |

| 1.35-1.25 | m | 4H | -CH₂- (C4, C5) |

| 1.24 | t | 3H | -OCH₂CH₃ |

Note: Predicted data based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ketone and the ester are expected to be the most deshielded, appearing at the downfield end of the spectrum (δ > 170 ppm). The sp²-hybridized carbons of the thiophene ring will resonate in the aromatic region (δ 125-145 ppm). The carbon of the ethyl ester's methylene group (–OCH₂) will be found around δ 60 ppm, while the aliphatic carbons of the octanoate chain will appear in the upfield region (δ 20-40 ppm). The methyl carbon of the ethyl group will be the most shielded carbon, resonating at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198.5 | C=O (Ketone, C8) |

| ~173.3 | C=O (Ester, C1) |

| ~142.0 | C-3' (Thienyl) |

| ~133.0 | C-5' (Thienyl) |

| ~128.5 | C-2' (Thienyl) |

| ~126.0 | C-4' (Thienyl) |

| ~60.5 | -OCH₂CH₃ |

| ~43.0 | -CH₂CO- (C7) |

| ~34.2 | -CH₂COO- (C2) |

| ~29.0 | -CH₂- (C4, C5) |

| ~24.8 | -CH₂- (C3) |

| ~24.5 | -CH₂- (C6) |

| ~14.3 | -OCH₂CH₃ |

Note: Predicted data based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound. researchgate.netsdsu.eduyoutube.comharvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com In the COSY spectrum of the target molecule, cross-peaks would confirm the connectivity between adjacent protons in the ethyl group and along the aliphatic chain. For instance, a cross-peak between the quartet at δ 4.12 and the triplet at δ 1.24 would confirm the ethyl ester fragment. Similarly, correlations between the methylene protons of the octanoate chain would help in their sequential assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com The HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the proton signal at δ 4.12 would show a correlation to the carbon signal at δ 60.5, confirming the assignment of the –OCH₂– group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular fragments. Key correlations would include the protons of the α-keto methylene group (C7) to the ketone carbonyl carbon (C8) and the carbons of the thienyl ring. Also, the protons of the methylene group adjacent to the ester oxygen would show a correlation to the ester carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in proximity, which is vital for determining stereochemistry and conformation. researchgate.net For a flexible molecule like this compound, NOESY could provide insights into the preferred spatial arrangement of the alkyl chain relative to the thienyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. rsc.orgresearchgate.net For this compound, with a molecular formula of C₁₄H₁₈O₃S, the calculated exact mass is a key piece of identifying information.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 267.1055 | To be determined experimentally |

| [M+Na]⁺ | 289.0874 | To be determined experimentally |

Note: The observed mass would be determined from the HRMS experiment and is expected to be very close to the calculated exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Expected fragmentation would include the loss of the ethoxy group from the ester, cleavage at the carbonyl groups, and fragmentation of the aliphatic chain, providing a fingerprint of the molecule's structure.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules like this compound by analyzing their fragmentation patterns. While specific MS/MS data for this exact compound is not widely published, the fragmentation pathways can be predicted based on established principles for ketones, esters, and thiophene-containing compounds. mdpi.comnih.gov

Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M]+• or [M+H]+) undergoes collision-induced dissociation (CID). The primary fragmentation sites are expected to be around the carbonyl group, the ester linkage, and the aliphatic chain.

Key predictable fragmentation pathways include:

α-Cleavage: A characteristic fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. nih.gov For this compound, this would lead to two primary fragment ions:

Cleavage between C7 and C8, resulting in the formation of a stable 3-thienoyl cation.

Cleavage on the other side of the carbonyl group, leading to the loss of the thienyl ring.

McLafferty Rearrangement: This is a common pathway for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond, leading to the elimination of a neutral alkene molecule.

Ester Fragmentation: The ethyl ester group can undergo characteristic fragmentations, such as the loss of an ethoxy radical (•OCH2CH3) or the neutral loss of ethylene (B1197577) (C2H4) through a rearrangement process.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, although it is a relatively stable aromatic system. Characteristic losses might include the elimination of a thioformyl (B1219250) radical (•CHS) or other small sulfur-containing fragments. mdpi.com

The analysis of these fragment ions in an MS/MS spectrum allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the thienyl group, the keto-ester functionality, and the octanoate chain.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 111 | [C₅H₃OS]⁺ | α-Cleavage (Thienoyl cation) |

| 233 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical from ester |

| 250 | [M - C₂H₄]⁺ | Neutral loss of ethylene from ester |

Note: This table is predictive and based on general fragmentation rules for similar chemical structures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Vibrational Analysis of Carbonyl and Thiophene Moieties

The IR and Raman spectra of this compound are dominated by signals from its key functional groups: the ketone carbonyl, the ester carbonyl, the thiophene ring, and the aliphatic chain.

Carbonyl (C=O) Vibrations: The molecule contains two carbonyl groups, a ketone and an ester, whose stretching vibrations (νC=O) are expected to appear in the region of 1650-1750 cm⁻¹. researchgate.net

The ketone carbonyl , being conjugated with the thiophene ring, will exhibit a stretching frequency that is lower than that of a simple aliphatic ketone (typically ~1715 cm⁻¹). pg.edu.plquora.com This shift to a lower wavenumber (around 1660-1685 cm⁻¹) is due to the delocalization of π-electrons between the ring and the C=O bond, which slightly weakens the double bond character. pg.edu.plyoutube.com

The ester carbonyl stretch is typically found at a higher frequency than the ketone stretch, generally in the range of 1735-1750 cm⁻¹. youtube.com The electron-withdrawing effect of the ester oxygen atom increases the force constant of the C=O bond.

Thiophene Moiety Vibrations: The thiophene ring gives rise to several characteristic bands.

Aromatic C-H stretching vibrations (νC-H) are expected in the region of 3100-3000 cm⁻¹. iosrjournals.org

Aromatic C=C stretching vibrations typically appear in the 1300-1550 cm⁻¹ range. iosrjournals.org

The C-S stretching vibration of the thiophene ring can be observed at lower frequencies, often between 600-850 cm⁻¹. iosrjournals.org

Aliphatic Chain Vibrations: The octanoate chain will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Table 2: Characteristic IR/Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | 1735 - 1750 |

| C=O Stretch | Ketone (conjugated) | 1660 - 1685 |

| C-H Stretch | Thiophene (aromatic) | 3000 - 3100 |

| C-H Stretch | Alkane | 2850 - 2960 |

| C=C Stretch | Thiophene (aromatic) | 1300 - 1550 |

| C-O Stretch | Ester | 1150 - 1250 |

Note: These are approximate ranges and can be influenced by the molecular environment and solvent.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/intermediates)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, this technique is highly applicable to its derivatives or synthetic intermediates. researchgate.net

For instance, studies on related thienyl-containing β-diketones have successfully used X-ray crystallography to establish their solid-state structures. core.ac.ukscielo.org.za Such analyses can unambiguously determine:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the conformation of the aliphatic chain and the orientation of the thienyl ring relative to the carbonyl group.

Tautomeric Form: In cases where tautomerism is possible (e.g., in β-keto ester derivatives), crystallography can identify the dominant tautomer (keto or enol) in the solid state. core.ac.ukscielo.org.za

Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying non-covalent interactions like hydrogen bonding or π-π stacking that influence the material's bulk properties.

If a crystalline derivative of this compound were prepared, X-ray diffraction would provide invaluable, high-resolution data on its stereochemistry and solid-state conformation.

Chiroptical Spectroscopy (if enantioselective synthesis is explored)

The structure of this compound is achiral. However, if the ketone at the C8 position were to be selectively reduced to a hydroxyl group, a chiral center would be created, resulting in two enantiomers of Ethyl 8-hydroxy-8-(3-thienyl)octanoate. The asymmetric synthesis of such chiral alcohols from prochiral ketones is a significant area of research. rsc.orgnih.govnih.gov In this context, chiroptical spectroscopy becomes essential for characterizing the stereochemical outcome of the reaction. acs.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org For a chiral derivative of this compound, ORD spectroscopy would be used to:

Confirm Chirality: A non-zero optical rotation across a range of wavelengths confirms the presence of a chiral, non-racemic sample. wikipedia.org

Determine Absolute Configuration: The shape of the ORD curve, particularly near an absorption band (an effect known as the Cotton effect), can be correlated with the absolute configuration (R or S) of the chiral center by comparing it to the curves of known compounds or to theoretical calculations. researchgate.netvt.edu

Assess Enantiomeric Purity: The magnitude of the specific rotation at a given wavelength is proportional to the enantiomeric excess of the sample.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org It is a powerful technique for studying the stereochemistry of chiral molecules, including potential chiral derivatives of the title compound. mdpi.com

High Sensitivity: ECD is particularly sensitive to the molecule's three-dimensional structure and conformation in solution. unipd.itnih.gov

Structural Elucidation: The ECD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to quantum mechanical predictions for different possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.netresearchgate.net

Conformational Analysis: Because the ECD signal is highly dependent on the spatial arrangement of chromophores, it can provide detailed information about the conformational preferences of the molecule in solution. unipd.it

Should an enantioselective synthesis of a derivative of this compound be pursued, both ORD and ECD would be indispensable tools for confirming the success of the synthesis and for the complete stereochemical characterization of the product.

Synthesis and Reactivity of Derivatives and Analogues of Ethyl 8 Oxo 8 3 Thienyl Octanoate

Modification of the Ester Moiety

The ester group is a versatile handle for structural modification, allowing for changes in steric and electronic properties through transesterification or conversion to other functional groups like carboxylic acids, amides, and alcohols.

The ethyl ester of 8-oxo-8-(3-thienyl)octanoate can be readily exchanged for other alkyl or aryl groups. A common strategy involves the initial hydrolysis of the ethyl ester to its parent carboxylic acid, 8-oxo-8-(3-thienyl)octanoic acid. This intermediate can then undergo esterification with a variety of alcohols.

One of the most fundamental methods for this transformation is the Fischer esterification . This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an excess of a desired alcohol (such as methanol, isopropanol, or phenol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to yield the corresponding ester and water. masterorganicchemistry.com

Alternatively, a "one-pot" synthesis approach, analogous to methods used for similar furan-based compounds, can be employed starting from suberic acid. This process involves converting suberic acid to its acid chloride using a reagent like thionyl chloride, followed by a Friedel-Crafts acylation with thiophene (B33073) and subsequent reaction with the desired alcohol to form the final ester product. google.com

Biocatalytic methods also present a viable route for ester synthesis. Enzymes such as alcohol:acyltransferases (e.g., AtfA) can catalyze the esterification of the corresponding acyl-CoA intermediate with various alcohols, offering a green and often highly selective alternative to traditional chemical methods. nih.gov

Table 1: Synthesis of Various Esters from 8-oxo-8-(3-thienyl)octanoic Acid

| Target Ester Type | Method | Key Reagents | Reference |

|---|---|---|---|

| Alkyl Ester (e.g., Methyl, Propyl) | Fischer Esterification | Corresponding Alkanol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | masterorganicchemistry.com |

| Aryl Ester (e.g., Phenyl) | Fischer Esterification | Phenol, Acid Catalyst | masterorganicchemistry.com |

| Alkyl Ester | Acid Chloride Route | Suberic Acid, SOCl₂, Thiophene, AlCl₃, Corresponding Alkanol | google.com |

| Alkyl Ester | Biocatalysis | Corresponding Alkanol, Alcohol:acyltransferase enzyme | nih.gov |

The ester functionality serves as a gateway to other important chemical groups through nucleophilic acyl substitution or reduction reactions. libretexts.org

Carboxylic Acids: The most direct conversion is hydrolysis of the ester back to the parent carboxylic acid, 8-oxo-8-(3-thienyl)octanoic acid. This reaction is typically achieved by heating the ester with water under either acidic (e.g., H₂SO₄) or basic (saponification with NaOH followed by acid workup) conditions. libretexts.org